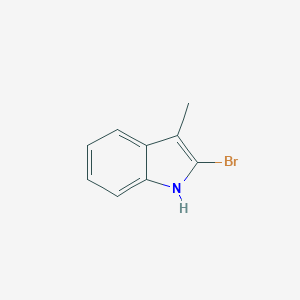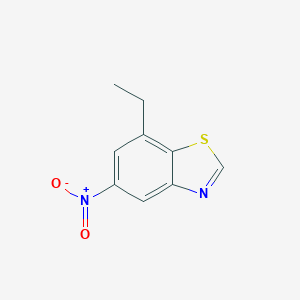
7-Ethyl-5-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-5-nitro-1,3-benzothiazole (ENBT) is a chemical compound that belongs to the class of nitroaromatic compounds. It is a yellow crystalline solid that is used in various scientific research applications. ENBT is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
7-Ethyl-5-nitro-1,3-benzothiazole exerts its biological activity by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. By inhibiting the activity of COX, 7-Ethyl-5-nitro-1,3-benzothiazole can reduce inflammation and pain.
Biochemical and Physiological Effects:
7-Ethyl-5-nitro-1,3-benzothiazole has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, 7-Ethyl-5-nitro-1,3-benzothiazole has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Advantages and Limitations for Lab Experiments
7-Ethyl-5-nitro-1,3-benzothiazole is a useful intermediate in the synthesis of various organic compounds. It is relatively easy to synthesize and has a high yield. However, 7-Ethyl-5-nitro-1,3-benzothiazole is a nitroaromatic compound, which can pose a risk to health and safety. It is important to handle 7-Ethyl-5-nitro-1,3-benzothiazole with care and to use appropriate safety measures when working with this compound.
Future Directions
There are several future directions for the research and development of 7-Ethyl-5-nitro-1,3-benzothiazole. One direction is the synthesis of new derivatives of 7-Ethyl-5-nitro-1,3-benzothiazole with improved biological activity. Another direction is the development of new synthetic methods for 7-Ethyl-5-nitro-1,3-benzothiazole that are more efficient and environmentally friendly. Additionally, the mechanism of action of 7-Ethyl-5-nitro-1,3-benzothiazole needs to be further elucidated to better understand its biological activity and potential therapeutic uses. Finally, the safety and toxicity of 7-Ethyl-5-nitro-1,3-benzothiazole need to be further investigated to ensure its safe use in scientific research.
Scientific Research Applications
7-Ethyl-5-nitro-1,3-benzothiazole is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals such as antitumor agents, antiviral agents, and anti-inflammatory drugs. 7-Ethyl-5-nitro-1,3-benzothiazole is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, 7-Ethyl-5-nitro-1,3-benzothiazole is used in the synthesis of dyes and pigments.
properties
CAS RN |
196205-29-5 |
|---|---|
Product Name |
7-Ethyl-5-nitro-1,3-benzothiazole |
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
7-ethyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8N2O2S/c1-2-6-3-7(11(12)13)4-8-9(6)14-5-10-8/h3-5H,2H2,1H3 |
InChI Key |
YUJXEBIMVWUZKH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2 |
Canonical SMILES |
CCC1=C2C(=CC(=C1)[N+](=O)[O-])N=CS2 |
synonyms |
Benzothiazole, 7-ethyl-5-nitro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

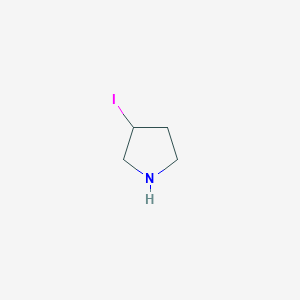


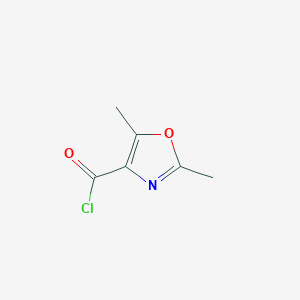
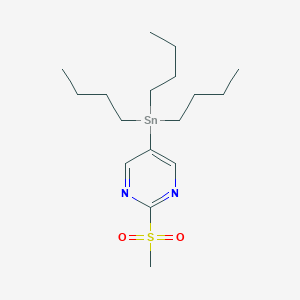
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)

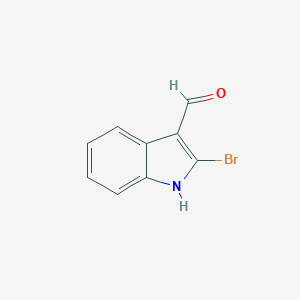

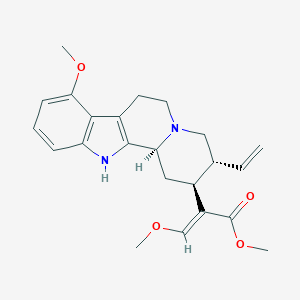
![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)

